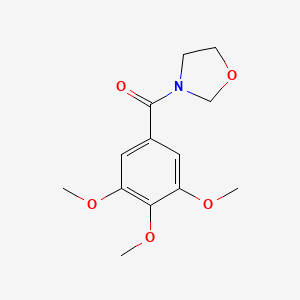
Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-: is a heterocyclic compound with the molecular formula C13H17NO5 and a molecular weight of 267.27778 . This compound features an oxazolidine ring substituted with a 3,4,5-trimethoxybenzoyl group, making it a unique and interesting molecule in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazolidines typically involves the cyclization of amino alcohols with carbonyl compounds. For 3-(3,4,5-trimethoxybenzoyl)oxazolidine, the reaction between 3,4,5-trimethoxybenzoyl chloride and an appropriate amino alcohol under basic conditions is a common method . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxazolidines can undergo oxidation reactions, often leading to the formation of oxazolidinones.
Reduction: Reduction of oxazolidines can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like triethylamine
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: N-alkylated oxazolidines
Scientific Research Applications
Chemistry: 3-(3,4,5-trimethoxybenzoyl)oxazolidine is used as an intermediate in the synthesis of various biologically active compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: It may serve as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, oxazolidines are used as curing agents for epoxy resins and as intermediates in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxybenzoyl)oxazolidine is not fully understood. the trimethoxybenzoyl group is known to interact with various molecular targets, including enzymes and receptors . This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Oxazolidinones: These compounds are structurally related to oxazolidines and share similar chemical properties.
Spirooxazolidines: These compounds feature a spirocyclic structure and are known for their biological activities.
Polycyclic Oxazolidines: These compounds have multiple fused rings and are used in various chemical applications.
Uniqueness: 3-(3,4,5-trimethoxybenzoyl)oxazolidine is unique due to the presence of the trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
38943-52-1 |
|---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1,3-oxazolidin-3-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H17NO5/c1-16-10-6-9(7-11(17-2)12(10)18-3)13(15)14-4-5-19-8-14/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
DTPIFOKFGUEOIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
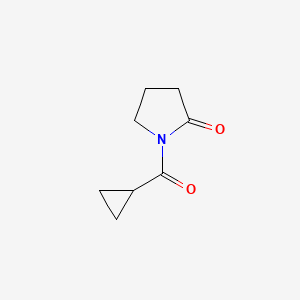

![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)
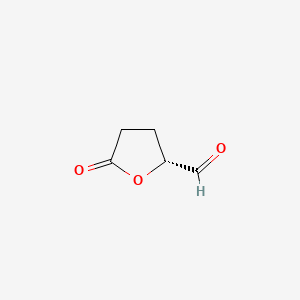
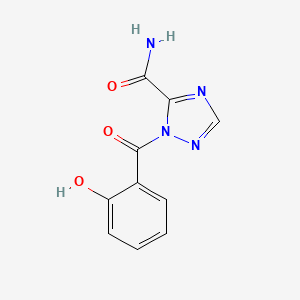
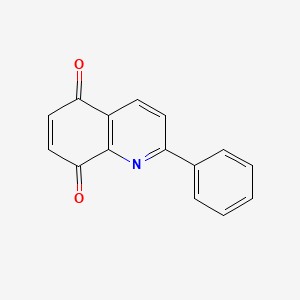


![2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12876961.png)
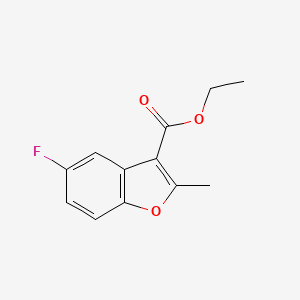
![1-Acetyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12876974.png)
